1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Overview
Description
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a combination of fluorophenyl, benzoxazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common approach is the condensation reaction, where the fluorophenyl and benzoxazole components are first synthesized separately and then combined with the thiophene-2-carbonyl group through a thiourea linkage. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)UREA: Similar structure but lacks the thiourea linkage.
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOCARBAMATE: Similar structure but contains a thiocarbamate group instead of thiourea.
Uniqueness
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea linkage, in particular, is responsible for its potential enzyme inhibition and anticancer activities .
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S2/c20-13-5-2-1-4-12(13)18-22-14-10-11(7-8-15(14)25-18)21-19(26)23-17(24)16-6-3-9-27-16/h1-10H,(H2,21,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKVMOJSIGUJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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